7-Epi-10-deacetylcephalomannine

Descripción general

Descripción

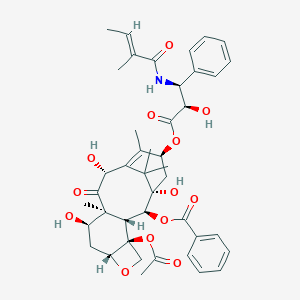

The compound [(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with a unique structure. It contains multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

The synthesis of this compound involves multiple steps, including the formation of various intermediates. The synthetic route typically starts with the preparation of the core tetracyclic structure, followed by the introduction of the acetyloxy, hydroxy, and other functional groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct stereochemistry is achieved. Industrial production methods may involve optimization of these steps to increase yield and purity.

Análisis De Reacciones Químicas

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action

7-Epi-10-deacetylcephalomannine exhibits antitumor activity primarily through its ability to stabilize microtubules, similar to other taxanes like paclitaxel. This stabilization disrupts normal mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

- A study involving the endophytic fungus Pestalotiopsis microspora demonstrated that this compound induced apoptosis in human hepatocellular carcinoma cells (HepG2), highlighting its potential as a therapeutic agent against liver cancer .

- Research on the synergistic effects of this compound with flavonoids showed enhanced cytotoxicity against non-small cell lung cancer (NSCLC) cells, suggesting that combining this compound with other natural products could improve treatment outcomes .

Overcoming Drug Resistance

Research Insights

The compound has been studied for its ability to overcome drug resistance mechanisms in tumors. A structure-activity relationship (SAR) study indicated that modifications to the cephalomannine structure could enhance its affinity for resistant cancer cell lines, providing a pathway for developing more effective chemotherapeutic agents .

Implications

By targeting resistant cancer cells, this compound may offer a strategy to improve the efficacy of existing treatments and reduce the likelihood of relapse in patients with resistant tumors.

Formulation Development

Novel Drug Delivery Systems

Recent innovations have explored the use of this compound in developing targeted drug delivery systems. For instance, conjugating this compound with biotin has been proposed to enhance its delivery to proliferating cancer cells, thereby maximizing therapeutic effects while minimizing systemic toxicity .

Clinical Relevance

Such formulations could potentially allow for higher doses of chemotherapeutics to be administered safely, expanding the therapeutic window and improving patient outcomes.

Research and Development

Ongoing Studies

Current research is focused on optimizing the synthesis and modification of this compound derivatives to enhance their pharmacological properties. Studies are also investigating its bioavailability and metabolic pathways to better understand how it can be effectively integrated into treatment regimens .

Future Directions

As research continues, there is significant potential for this compound to be developed into a mainstream therapeutic option for various cancers, particularly when combined with other agents or utilized in innovative delivery systems.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetyloxy and hydroxy groups can form hydrogen bonds with biological macromolecules, while the phenylpropanoyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

This compound can be compared with other similar compounds, such as:

Paclitaxel: A well-known anticancer drug with a similar tetracyclic core structure.

Docetaxel: Another anticancer drug with a similar mechanism of action.

Epothilones: A class of compounds with similar biological activity but different structures.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to distinct biological and chemical properties.

Actividad Biológica

7-Epi-10-deacetylcephalomannine (7-Epi-10-DAC) is a natural product derived from the yew tree, specifically Taxus sumatrana. This compound belongs to the taxane family, which is renowned for its anticancer properties. The unique structural features of 7-Epi-10-DAC, including multiple stereocenters and functional groups, contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 7-Epi-10-DAC is , and its IUPAC name is:

This complex structure allows for various interactions with biological macromolecules.

The biological activity of 7-Epi-10-DAC primarily involves its interaction with microtubules. Similar to other taxanes like paclitaxel, it stabilizes microtubules and prevents their depolymerization during cell division. This action leads to mitotic arrest and ultimately induces apoptosis in cancer cells .

Key Mechanisms:

- Microtubule Stabilization : Inhibition of microtubule dynamics disrupts normal mitotic processes.

- Apoptosis Induction : Triggers intrinsic apoptotic pathways through cellular stress responses.

Biological Activity and Therapeutic Potential

Research has demonstrated that 7-Epi-10-DAC exhibits significant cytotoxic effects against various cancer cell lines. Its potency varies depending on the type of cancer and the specific cellular environment.

Cytotoxicity Studies

A summary of cytotoxicity data across different cancer cell lines is presented in the following table:

Case Studies

Several studies have explored the therapeutic applications of 7-Epi-10-DAC:

- In Vivo Studies : In a murine model of lung cancer, administration of 7-Epi-10-DAC resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis in tumor tissues .

- Combination Therapies : A study investigated the effects of combining 7-Epi-10-DAC with traditional chemotherapeutics like cisplatin. Results showed enhanced efficacy and reduced side effects due to synergistic effects on tumor cells .

Comparative Analysis with Other Taxanes

While 7-Epi-10-DAC shares similarities with other taxanes such as paclitaxel and docetaxel in terms of mechanism and structure, it exhibits unique properties that may confer advantages in specific therapeutic contexts.

| Compound | Molecular Formula | Mechanism | Clinical Use |

|---|---|---|---|

| Paclitaxel | C47H51NO14 | Microtubule stabilization | Ovarian cancer, breast cancer |

| Docetaxel | C43H53NO14 | Microtubule stabilization | Breast cancer, non-small cell lung cancer |

| 7-Epi-10-DAC | C43H51NO13 | Microtubule stabilization | Potential novel anticancer agent |

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51NO13/c1-8-22(2)37(50)44-31(25-15-11-9-12-16-25)33(48)39(52)55-27-20-43(53)36(56-38(51)26-17-13-10-14-18-26)34-41(7,35(49)32(47)30(23(27)3)40(43,5)6)28(46)19-29-42(34,21-54-29)57-24(4)45/h8-18,27-29,31-34,36,46-48,53H,19-21H2,1-7H3,(H,44,50)/b22-8+/t27-,28+,29+,31-,32+,33+,34-,36-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDGUHVEJPNWQZ-WLNUZSSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

789.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.